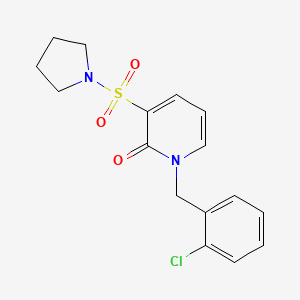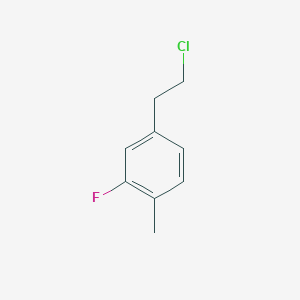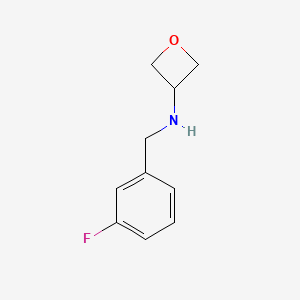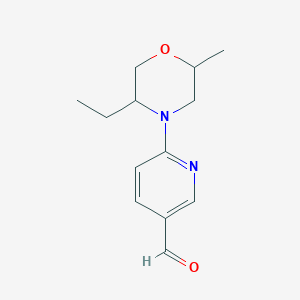
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug construction. The compound can serve as a substrate for synthesizing substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives are used in creating drugs with a wide range of pharmacological activities.
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs. It exhibits a variety of biological activities and can be utilized in developing anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The compound’s structure could be modified to enhance these properties for therapeutic use.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The compound can be investigated for its potential antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . Its efficacy against specific cancer cell lines could be a significant area of study.
Antimicrobial and Antifungal Applications
The structural features of the compound suggest potential antimicrobial and antifungal applications. Research can explore its effectiveness against a range of bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungals .
Neurodegenerative Disease Treatment
Compounds with piperidine and pyrimidine structures have been associated with treatments for neurodegenerative diseases. This compound could be studied for its potential use in treating conditions like Alzheimer’s disease .
Analgesic and Anti-Inflammatory Properties
The compound’s piperidine moiety may confer analgesic and anti-inflammatory properties. It could be part of research aimed at developing new pain relief medications and anti-inflammatory drugs .
Antiviral and Antimalarial Research
Piperidine derivatives are also used in antiviral and antimalarial drugs. The compound could be investigated for its potential activity against viruses and malaria parasites, which could lead to new treatments for these diseases .
Chemical Biology and Mechanistic Studies
Finally, the compound can be used in chemical biology to understand the mechanism of action of drugs containing piperidine and pyrimidine rings. It could help in deciphering the biological pathways and molecular interactions involved in its pharmacological effects .
Propriétés
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-22-16(24-8-3-2-4-9-24)14-17(23-15)25-10-12-26(13-11-25)19(27)18-20-6-5-7-21-18/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWIJFXEIAEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)


![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)
![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)


![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)